REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH:9]=[O:10].C[O-].[Na+].[Br:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[O:21][CH2:22]Cl>C(O)C>[Br:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[O:21][CH2:22][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH:9]=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)NC=O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Sodium methoxide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)OCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2.5 h at room temperature
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (500 ml)
|
Type
|
WASH
|
Details
|
washed with a saturated sodium carbonate solution (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethanol (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OCOC2=C(C=CC=C2)NC=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |